(S)-2-Amino-6-(trimethylammonio)hexanoic acid
(S)-2-Amino-6-(trimethylammonio)hexanoic acid
N6, N6, N6-Trimethyl-L-lysine, also known as epsilon-N-trimethyl-L-lysine or trimethyllysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. N6, N6, N6-Trimethyl-L-lysine is considered to be a practically insoluble (in water) and relatively neutral molecule. N6, N6, N6-Trimethyl-L-lysine has been found in human testicle tissue, and has also been detected in multiple biofluids, such as feces, urine, and cerebrospinal fluid. Within the cell, N6, N6, N6-trimethyl-L-lysine is primarily located in the cytoplasm and endoplasmic reticulum. N6, N6, N6-Trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, N6, N6, N6-Trimethyl-L-lysine and S-adenosylhomocysteine can be biosynthesized from L-lysine and S-adenosylmethionine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In addition, N6, N6, N6-Trimethyl-L-lysine and oxoglutaric acid can be converted into 3-hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid through its interaction with the enzyme trimethyllysine dioxygenase, mitochondrial. In humans, N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway.
Brand Name:
Vulcanchem
CAS No.:
19253-88-4
VCID:
VC0103232
InChI:
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1
SMILES:
C[N+](C)(C)CCCCC(C(=O)[O-])N
Molecular Formula:
C9H21N2O2+
Molecular Weight:
188.27 g/mol
(S)-2-Amino-6-(trimethylammonio)hexanoic acid
CAS No.: 19253-88-4
Main Products
VCID: VC0103232
Molecular Formula: C9H21N2O2+
Molecular Weight: 188.27 g/mol
CAS No. | 19253-88-4 |
---|---|
Product Name | (S)-2-Amino-6-(trimethylammonio)hexanoic acid |
Molecular Formula | C9H21N2O2+ |
Molecular Weight | 188.27 g/mol |
IUPAC Name | (2S)-2-amino-6-(trimethylazaniumyl)hexanoate |
Standard InChI | InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |
Standard InChIKey | MXNRLFUSFKVQSK-QMMMGPOBSA-O |
Isomeric SMILES | C[N+](C)(C)CCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | C[N+](C)(C)CCCCC(C(=O)[O-])N |
Canonical SMILES | C[N+](C)(C)CCCCC(C(=O)[O-])[NH3+] |
Physical Description | Solid |
Description | N6, N6, N6-Trimethyl-L-lysine, also known as epsilon-N-trimethyl-L-lysine or trimethyllysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. N6, N6, N6-Trimethyl-L-lysine is considered to be a practically insoluble (in water) and relatively neutral molecule. N6, N6, N6-Trimethyl-L-lysine has been found in human testicle tissue, and has also been detected in multiple biofluids, such as feces, urine, and cerebrospinal fluid. Within the cell, N6, N6, N6-trimethyl-L-lysine is primarily located in the cytoplasm and endoplasmic reticulum. N6, N6, N6-Trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, N6, N6, N6-Trimethyl-L-lysine and S-adenosylhomocysteine can be biosynthesized from L-lysine and S-adenosylmethionine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In addition, N6, N6, N6-Trimethyl-L-lysine and oxoglutaric acid can be converted into 3-hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid through its interaction with the enzyme trimethyllysine dioxygenase, mitochondrial. In humans, N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway. |
Synonyms | 6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |
PubChem Compound | 440120 |
Last Modified | Nov 11 2021 |
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